molecular formula C15H17N3O5 B2447095 3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde CAS No. 727983-34-8

3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde

Cat. No. B2447095
CAS RN: 727983-34-8
M. Wt: 319.317
InChI Key: YPVWNZIPADCUIV-UHFFFAOYSA-N
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Description

“3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde” is a specialty product for proteomics research . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular formula of this compound is C15H17N3O5 . It contains an imidazole ring, which is known for its amphoteric nature, showing both acidic and basic properties .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, imidazole derivatives are known to show a wide range of biological activities .

Scientific Research Applications

Crystallographic Analysis

The compound has been utilized in the study of crystal structures, particularly in the context of its interaction with other chemical entities. For instance, Li et al. (2015) analyzed the crystal structure of a closely related compound, providing insights into its molecular conformations and interactions within the crystal lattice (Li, Liu, Zhu, Chen, & Sun, 2015).

Synthesis of Novel Compounds

The synthesis and characterization of novel compounds derived from similar chemical structures have been a focus of research. For example, Kassan et al. (2014) synthesized a number of novel Schiff bases derived from metronidazole, which is structurally related to the compound (Kassan, Saadeh, Talib, Mahasneh, Kaur, Goyal, Sehgal, & Mubarak, 2014).

Molecular Structure and Spectroscopy

Studies have also focused on the molecular structure and spectroscopic characterization of related compounds. Ünver et al. (2009) explored the synthesis and structural properties of similar compounds, utilizing various spectroscopic methods for structural inference (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).

Optical and Electronic Properties

Research has also delved into the optical and electronic properties of related compounds. Abdullmajed et al. (2021) studied the nonlinear optical properties of Schiff base compounds derived from similar chemical structures, highlighting their potential in optical applications (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Chemical Reactions and Synthesis Techniques

The compound and its derivatives have been used to explore various chemical reactions and synthesis techniques. Potkin et al. (2001) investigated the reactions of a related compound with methyl- and phenyllithium, highlighting the synthesis process and product yield (Potkin, Knizhnikov, Yanuchok, & Kaberdin, 2001).

Mechanism of Action

Target of Action

It contains an imidazole ring , a five-membered heterocyclic moiety that is known to interact with various biological targets. Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins . The presence of the nitro group and the ethoxy group in the molecule could also influence its interaction with its targets.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-3-22-14-8-12(10-19)4-5-13(14)23-7-6-17-11(2)16-9-15(17)18(20)21/h4-5,8-10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVWNZIPADCUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2C(=NC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320101
Record name 3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

727983-34-8
Record name 3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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